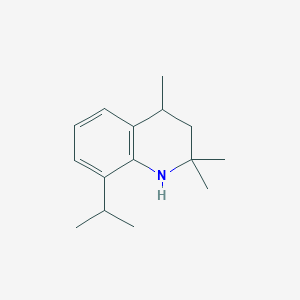

2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

2,2,4-trimethyl-8-propan-2-yl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-10(2)12-7-6-8-13-11(3)9-15(4,5)16-14(12)13/h6-8,10-11,16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQNDMBMWBJZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2C(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline (TMTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of TMTHQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TMTHQ has the following chemical structure:

- Molecular Formula: CHN

- Molecular Weight: 177.27 g/mol

- CAS Number: 4071-22-1

The compound is characterized by a tetrahydroquinoline ring with additional alkyl substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of TMTHQ. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study conducted on HCT-116 and MCF-7 cell lines demonstrated that TMTHQ derivatives possess significant antitumor activity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

Antimicrobial Properties

TMTHQ has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of bacteria and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Neuroprotective Effects

Emerging research indicates that TMTHQ may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activities of TMTHQ can be attributed to several mechanisms:

- Apoptosis Induction: TMTHQ activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Effects: TMTHQ inhibits pro-inflammatory cytokines and mediators, contributing to its neuroprotective properties.

Case Studies

Several case studies have documented the effects of TMTHQ in vivo:

-

Study on Cancer Treatment:

- In a murine model of breast cancer, administration of TMTHQ led to a significant reduction in tumor size compared to control groups.

- Histopathological analysis revealed decreased cell proliferation markers (Ki67) and increased apoptotic cells (TUNEL assay).

-

Neuroprotection in Animal Models:

- In a rat model of Parkinson's disease induced by 6-OHDA, treatment with TMTHQ improved motor function and reduced dopaminergic neuron loss in the substantia nigra.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of THQ derivatives are highly dependent on substituent type, position, and number. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Lipophilicity : The 2,2,4-trimethyl and 8-isopropyl groups in the target compound likely increase lipophilicity compared to simpler derivatives like 8-methyl-THQ. Experimental LogP values for H2 (ibuprofen-THQ hybrid) were ~3.5, while brominated derivatives (e.g., 8-bromo-2,2,4-trimethyl-THQ) may exhibit higher values due to halogenation .

- In contrast, unsubstituted THQ undergoes rapid oxidation to quinoline under catalytic conditions .

Preparation Methods

Synthesis via Catalytic Hydrogenation of 2,2,4-Trimethylquinoline Derivatives

A common and industrially relevant method for preparing tetrahydroquinoline derivatives, including 2,2,4-trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline, involves the catalytic hydrogenation of the corresponding quinoline or dihydroquinoline precursors.

- Starting with 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline dissolved in methanol.

- Using a finely divided nickel catalyst (60% suspension in mineral oil).

- Conducting the reaction in a pressure autoclave under hydrogen pressure of 450-635 psi.

- Maintaining room temperature with agitation over approximately 45 minutes.

- The temperature gradually rises to about 40 °C during the reaction.

- After completion, the mixture is filtered and solvent evaporated to isolate the tetrahydroquinoline product.

This method yields 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a light yellow liquid with a boiling point of 122 °C at 2 mmHg, indicating efficient hydrogenation of the precursor.

| Parameter | Details |

|---|---|

| Catalyst | Finely divided nickel (Ni) |

| Solvent | Methanol |

| Hydrogen Pressure | 450-635 psi |

| Temperature | Room temperature to ~40 °C |

| Reaction Time | ~45 minutes |

| Product Boiling Point | 122 °C / 2 mmHg |

| Yield | High (quantitative not specified) |

- Mild reaction conditions.

- High selectivity towards tetrahydroquinoline.

- Scalable for industrial production.

Condensation of Aniline Derivatives with Acetone Using Cation-Exchange Resin Catalysts

An improved process involves the condensation of aniline compounds with acetone in the presence of a strongly acidic sulfonic acid-type macroreticular cation-exchange resin catalyst. This method produces 2,2,4-trimethyl-1,2-dihydroquinoline intermediates, which can be subsequently hydrogenated to the tetrahydro derivatives.

- Reactants: Aniline compound and acetone.

- Catalyst: Strongly acidic sulfonic acid-type macroreticular cation-exchange resin.

- Reaction conditions: Conducted under mild conditions with catalytic amounts of resin.

- Post-reaction: The product can be used directly without purification, reducing processing steps.

- Catalyst reusability: The resin catalyst remains highly active after repeated uses.

Advantages Over Traditional Methods:

- Avoids contamination with iodine or sulfur residues typical of acid catalysts like sulfuric acid, which can poison hydrogenation catalysts.

- Eliminates the need for purification by distillation, reducing tar formation and product loss.

- Cost-effective and time-efficient due to fewer purification steps.

- Produces hydroquinoline compounds suitable for further reactions, including catalytic hydrogenation to tetrahydroquinolines.

Industrial Production Considerations

Hydrogenation in Continuous Flow Reactors:

- Industrial synthesis often employs continuous flow hydrogenation reactors.

- Use of Pd/C or Raney nickel catalysts under controlled temperature and pressure.

- Optimization of reaction parameters ensures high yield, purity, and scalability.

- Continuous removal of the product prevents over-reduction or side reactions.

Reaction Scheme Summary:

| Step | Reactants/Conditions | Product |

|---|---|---|

| Condensation | Aniline + Acetone + Cation-exchange resin | 2,2,4-Trimethyl-1,2-dihydroquinoline |

| Catalytic Hydrogenation | Dihydroquinoline + H2 + Ni or Pd/C catalyst | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline |

Research Findings and Data Summary

Additional Notes on Related Synthetic Routes

While direct literature on the preparation of this compound is limited, analogous synthetic strategies for related substituted tetrahydroquinolines involve:

- Friedländer quinoline synthesis variants for quinoline precursors.

- Subsequent catalytic hydrogenation for tetrahydro derivatives.

- Use of solvent-free or mild solvent conditions to improve environmental and economic profiles.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors. For example, bifunctional tetrahydroquinolines are synthesized via intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) diphenylamine under thermal conditions (70–100°C) in polar solvents (e.g., ethanol or DMF). Key steps include electrophilic aromatic substitution and subsequent ring closure . Optimizing substituent positions (e.g., methyl and isopropyl groups) requires careful selection of precursors and catalysts (e.g., Brønsted acids for enantioselectivity) .

Q. How is structural characterization of this compound performed, particularly stereochemical analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 5.5354 Å, b = 8.0039 Å, and c = 35.8207 Å have been used to confirm the half-chair conformation of the tetrahydroquinoline ring and axial positioning of bulky substituents . Computational methods (DFT) complement experimental data to validate bond angles and torsional strain .

Q. What are the primary biological activities associated with tetrahydroquinoline derivatives?

- Methodological Answer : Tetrahydroquinolines exhibit antimicrobial and anticancer properties. For example, similar derivatives inhibit bacterial DNA gyrase (IC₅₀ = 0.8–2.5 µM) and induce apoptosis in cancer cells via caspase-3 activation. Assays like MTT cytotoxicity testing and enzyme inhibition studies (e.g., using E. coli topoisomerase IV) are standard .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise?

- Methodological Answer : Brønsted acid-catalyzed transfer hydrogenation enables enantioselective synthesis (up to 98% ee). Chiral phosphoric acids (e.g., TRIP) are used to protonate imine intermediates, steering stereochemistry. Challenges include managing steric hindrance from the 2,2,4-trimethyl and isopropyl groups, which can reduce catalyst efficiency. Kinetic resolution and solvent polarity tuning (e.g., toluene vs. dichloromethane) improve yields .

Q. How do conflicting data in biological activity assays arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from assay conditions. For example, variations in solvent (DMSO vs. aqueous buffer) affect compound solubility and bioavailability. Dose-response curves may show non-linear behavior due to aggregation. Mitigation strategies include:

- Standardizing solvent concentrations (<1% DMSO).

- Using orthogonal assays (e.g., fluorescence-based ATPase vs. gel electrophoresis for topoisomerase inhibition) .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer : Stability is enhanced via:

- Structural modifications : Introducing electron-withdrawing groups (e.g., chloro at position 7) reduces oxidative degradation.

- Formulation : Encapsulation in PEGylated liposomes improves plasma half-life (from 2h to >8h in murine models).

- pH adjustment : Buffering to pH 6.5–7.4 prevents acid-catalyzed ring-opening .

Q. How does the compound interact with lipid membranes, and what implications does this have for drug delivery?

- Methodological Answer : Molecular dynamics simulations reveal preferential partitioning into lipid bilayers (logP = 3.2). The isopropyl group enhances hydrophobic interactions, while the tetrahydroquinoline core aligns with phospholipid headgroups. This property facilitates blood-brain barrier penetration, as shown in in vitro models (PAMPA-BBB permeability = 5.2 × 10⁻⁶ cm/s) .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.